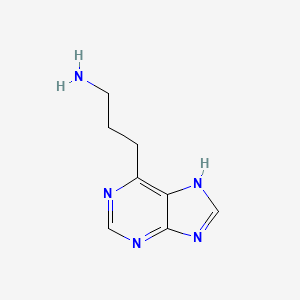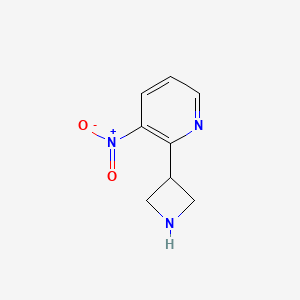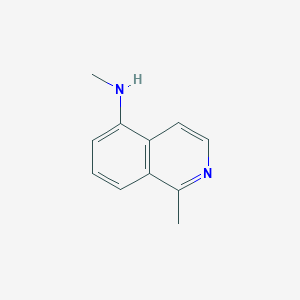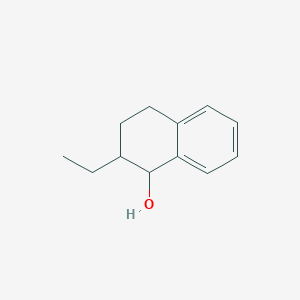
3-(1H-Purin-6-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Purin-6-YL)propan-1-amine: is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA. This compound features a purine ring attached to a propylamine chain, making it a versatile molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Purin-6-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with 3-aminopropylamine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(1H-Purin-6-YL)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted purine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Nucleic Acid Research: Utilized in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting purine-related pathways.
Antiviral and Anticancer Research: Studied for its potential antiviral and anticancer properties.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-(1H-Purin-6-YL)propan-1-amine can inhibit enzymes involved in purine metabolism, affecting cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways and cellular responses.
Mechanism:
Purine Metabolism: By interfering with purine metabolism, the compound can disrupt nucleotide synthesis and other cellular functions.
Signal Transduction: Modulation of receptor activity can influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(1H-Imidazol-1-yl)propan-1-amine: Similar structure but with an imidazole ring instead of a purine ring.
3-(1H-Indol-1-yl)propan-1-amine: Contains an indole ring, differing in its aromatic system.
Uniqueness:
Purine Ring: The presence of a purine ring in 3-(1H-Purin-6-YL)propan-1-amine makes it unique compared to other similar compounds. This structural feature allows it to participate in specific biological interactions related to nucleic acids and purine metabolism.
Biological Activity: The compound’s ability to interact with enzymes and receptors involved in purine pathways distinguishes it from other amine derivatives.
Propriétés
Numéro CAS |
734493-17-5 |
|---|---|
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
3-(7H-purin-6-yl)propan-1-amine |
InChI |
InChI=1S/C8H11N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h4-5H,1-3,9H2,(H,10,11,12,13) |
Clé InChI |
GEYGWGUNZLBOHC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)
![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)






